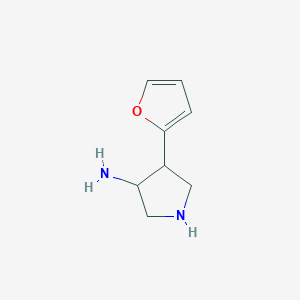
4-(aminomethyl)-2-bromo-N,N-dimethylaniline
Vue d'ensemble
Description
4-(Aminomethyl)-2-bromo-N,N-dimethylaniline, also known as 4-AMBDA, is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, an aromatic amine, and is used as a reagent in numerous organic syntheses. 4-AMBDA is a useful starting material for the synthesis of a variety of compounds, including amines, amides, and aryl halides. Its unique properties make it an ideal reagent for a variety of laboratory applications.
Applications De Recherche Scientifique
Unnatural Amino Acid Derivative
“4- (Aminomethyl)benzoic acid” acts as an unnatural amino acid derivative .
Type 2 Antifibrinolytic Agent
“4- (Aminomethyl)benzoic acid” is also used as a type 2 antifibrinolytic agent .
Preparation of 4-Guanidinomethylbenzoic Acid
“4- (Aminomethyl)benzoic acid” reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target sodium ion channels on nerve membranes, acting as local anesthetics . They bind to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . For instance, local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .
Biochemical Pathways
It is likely that the compound interferes with the normal functioning of sodium ion channels, which play a crucial role in nerve impulse transmission . Disruption of this process can lead to a variety of downstream effects, including a loss of sensation in the area where the compound is applied.
Pharmacokinetics
Similar compounds have been shown to have good local anesthetic effects and low toxicity . The bioavailability of such compounds would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
The primary result of the action of 4-(aminomethyl)-2-bromo-N,N-dimethylaniline is likely to be a loss of sensation in the area where the compound is applied, due to its potential local anesthetic effects . This is achieved through the reversible blockage of nerve impulse conduction, as a result of the compound’s interaction with sodium ion channels on nerve membranes .
Propriétés
IUPAC Name |
4-(aminomethyl)-2-bromo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFNFJWCIIRIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-2-bromo-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





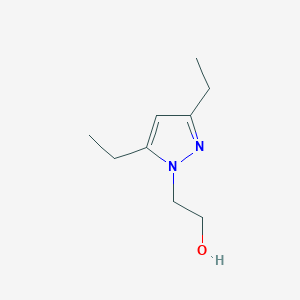
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
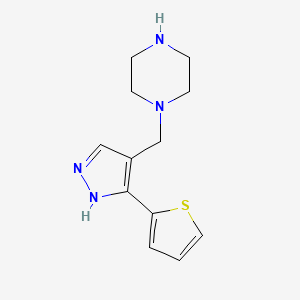
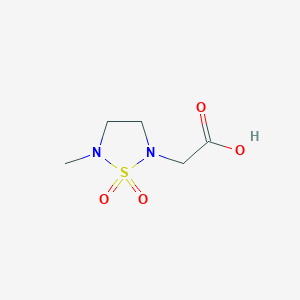
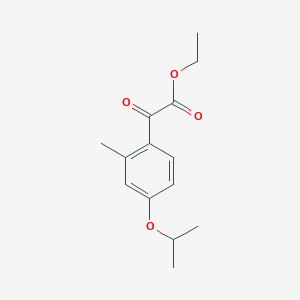
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)
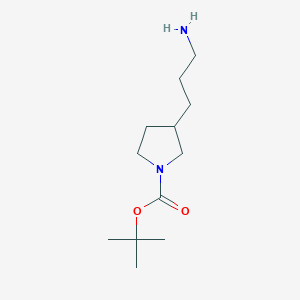
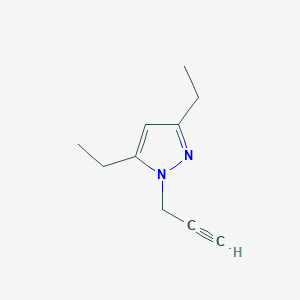
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
